N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)acetamide
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Overview
Description
N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)acetamide is a synthetic compound that features a unique structure combining adamantyl and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)acetamide typically involves the following steps:
Formation of the Adamantyl-Pyrazole Intermediate: The adamantyl group is introduced to the pyrazole ring through a nucleophilic substitution reaction.
Chlorination and Methylation: The pyrazole ring is chlorinated and methylated to form the 4-chloro-3-methyl-1H-pyrazole derivative.
Acetamide Formation: The final step involves the coupling of the adamantyl-pyrazole intermediate with the chlorinated and methylated pyrazole derivative to form the acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the compound.
Scientific Research Applications
N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)acetamide involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group enhances the compound’s stability and ability to interact with hydrophobic pockets in proteins, while the pyrazole rings may participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide: A synthetic cannabinoid with a similar adamantyl group.
N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide: Another synthetic cannabinoid with structural similarities.
Uniqueness
N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)acetamide is unique due to its combination of adamantyl and pyrazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H24ClN5O |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-2-(4-chloro-3-methylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C19H24ClN5O/c1-12-16(20)10-24(22-12)11-18(26)21-17-2-3-25(23-17)19-7-13-4-14(8-19)6-15(5-13)9-19/h2-3,10,13-15H,4-9,11H2,1H3,(H,21,23,26) |
InChI Key |
GQGZXUUNRYOOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)CC(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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